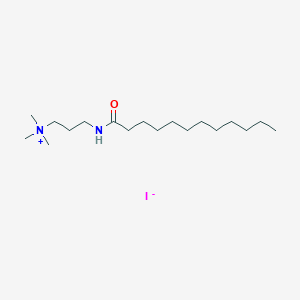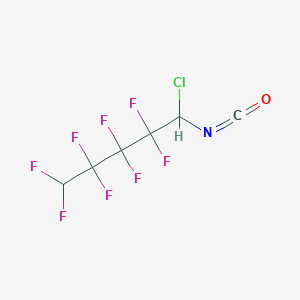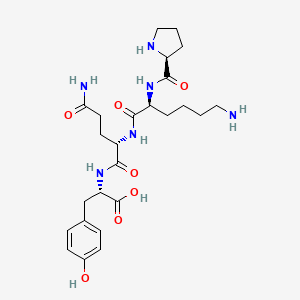![molecular formula C10H18O3 B14247843 Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- CAS No. 401910-15-4](/img/structure/B14247843.png)
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[410]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- is a complex organic compound with the molecular formula C10H18O3 This compound is characterized by a bicyclic structure with a hydroperoxy group and three methyl groups attached to the heptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- typically involves multiple steps. One common method includes the oxidation of Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl- using hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, making it more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl or other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, alcohols, and substituted bicyclic compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate various biochemical pathways. These interactions can result in changes in cellular functions and have potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-: Lacks the hydroperoxy group but shares the bicyclic structure and methyl groups.
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: Contains a ketone group instead of the hydroperoxy group.
Bicyclo[4.1.0]hept-4-en-3-ol, 4,7,7-trimethyl-: Features a double bond in the heptane ring.
Uniqueness
The presence of the hydroperoxy group in Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
401910-15-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-hydroperoxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-8(11)10(3,13-12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
CZOAFBFJCHQNCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1CC(C(C2)O)(C)OO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)

![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)




![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
